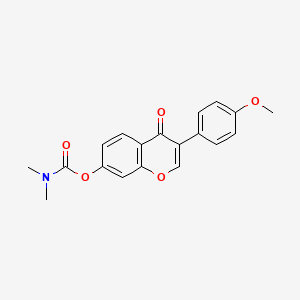

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

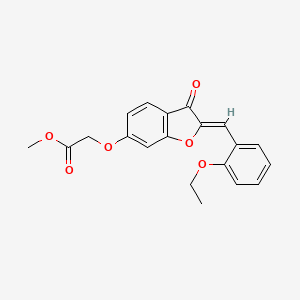

The compound “3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a derivative of chromenone, which is a class of organic compounds characterized by a pyran ring fused to a ketone. The methoxyphenyl and dimethylcarbamate groups are likely to influence the compound’s physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the chromenone core, as well as the attached methoxyphenyl and dimethylcarbamate groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s conformation and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chromenone derivatives are known to participate in a variety of chemical reactions, including nucleophilic additions and electrophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and dimethylcarbamate groups could impact properties such as solubility, melting point, and reactivity .科学的研究の応用

Synthesis and Structural Analysis

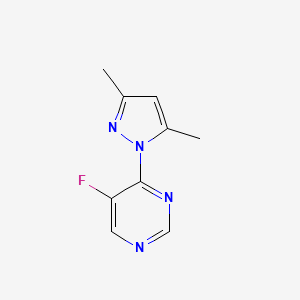

The synthesis of chromen-2-one derivatives and their structural analysis form a significant part of scientific research applications. For instance, the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions involves reactions of 3-methoxycarbonyl-2-methyl- or 3-dimethoxyphosphoryl-2-methyl-substituted 4-oxo-4H-chromones with N-methylhydrazine. These reactions highlight the versatility of chromen-2-one derivatives in forming complex structures with potential applications in catalysis and materials science (Budzisz, Małecka, & Nawrot, 2004).

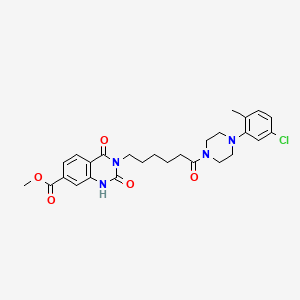

Biological Activities

Chromen-2-one derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, microwave-assisted synthesis of coumarin-pyrazole hybrids has shown significant antibacterial and anti-inflammatory activities. These findings suggest the potential of chromen-2-one derivatives in the development of new therapeutic agents (Chavan & Hosamani, 2018).

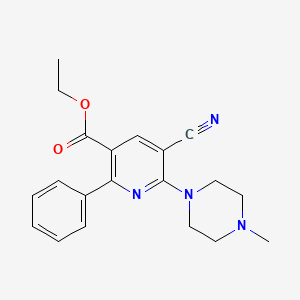

Materials Science Applications

The structural versatility of chromen-2-one derivatives extends to applications in materials science, such as the development of photochromic materials. Chromene chromium carbene complexes have been utilized in the syntheses of naphthopyran and naphthopyrandione units, which are key components in photochromic materials. This research underscores the potential of chromen-2-one derivatives in the design of advanced materials with tunable optical properties (Rawat, Prutyanov, & Wulff, 2006).

作用機序

特性

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-20(2)19(22)25-14-8-9-15-17(10-14)24-11-16(18(15)21)12-4-6-13(23-3)7-5-12/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPRBVDFASEIBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)

![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)

![N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B2372026.png)

![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)

![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2372034.png)

![Ethyl 4-[2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2372035.png)